REACTION_SMILES
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[BH4-:13].[Br:1][c:2]1[c:3]([Cl:12])[cH:4][c:5]([C:8]([CH2:9][Cl:10])=[O:11])[cH:6][cH:7]1.[C:18]([O:19][CH3:20])([CH3:21])([CH3:22])[CH3:23].[CH3:15][O-:16].[CH3:24][CH2:25][OH:26].[Na+:14].[Na+:17]>>[Br:1][c:2]1[c:3]([Cl:12])[cH:4][c:5]([CH:8]2[CH2:9][O:11]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCl)c1ccc(Br)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Type
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product
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Smiles
|
Clc1cc(C2CO2)ccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |